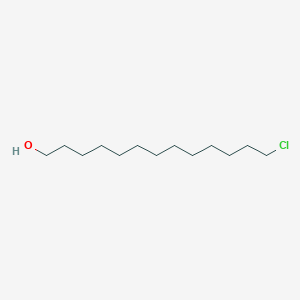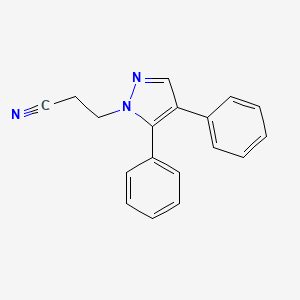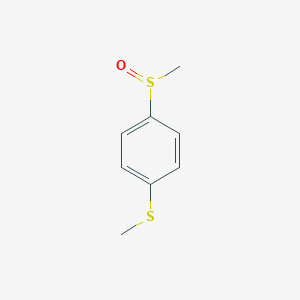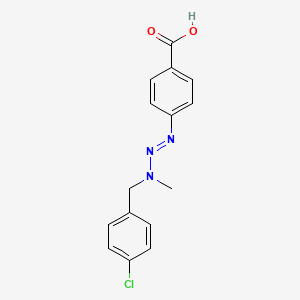
1,5-Dichloro-5-ethenylcyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloro-5-ethenylcyclohex-1-ene is a cyclic hydrocarbon compound with the molecular formula C8H10Cl2. This compound is characterized by the presence of two chlorine atoms and an ethenyl group attached to a cyclohexene ring. It is a derivative of cyclohexene, which is a six-membered ring containing one double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-5-ethenylcyclohex-1-ene typically involves the chlorination of cyclohexene followed by the introduction of an ethenyl group. One common method is as follows:
Chlorination of Cyclohexene: Cyclohexene is reacted with chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to produce 1,5-dichlorocyclohexene.
Introduction of Ethenyl Group: The 1,5-dichlorocyclohexene is then subjected to a dehydrohalogenation reaction using a strong base like potassium tert-butoxide (KOtBu) to introduce the ethenyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dichloro-5-ethenylcyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the double bond into a single bond, forming 1,5-dichlorocyclohexane.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) to replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperature and pressure.
Substitution: NaOH, KCN, polar solvents like water or ethanol.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: 1,5-Dichlorocyclohexane.
Substitution: Hydroxylated or cyanated derivatives.
Applications De Recherche Scientifique
1,5-Dichloro-5-ethenylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,5-Dichloro-5-ethenylcyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The ethenyl group allows for additional reactivity, enabling the compound to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dichlorocyclohexene: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
1,5-Dibromo-5-ethenylcyclohex-1-ene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and properties.
Cyclohexene: The parent compound without any halogen or ethenyl substitutions.
Uniqueness
1,5-Dichloro-5-ethenylcyclohex-1-ene is unique due to the presence of both chlorine atoms and an ethenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
65122-22-7 |
|---|---|
Formule moléculaire |
C8H10Cl2 |
Poids moléculaire |
177.07 g/mol |
Nom IUPAC |
1,5-dichloro-5-ethenylcyclohexene |
InChI |
InChI=1S/C8H10Cl2/c1-2-8(10)5-3-4-7(9)6-8/h2,4H,1,3,5-6H2 |
Clé InChI |
YBUAMCSYXWVWJZ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CCC=C(C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate](/img/structure/B14470858.png)


![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)






![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)

![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
